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molecular formula C12H13FO3 B8538151 Methyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate

Methyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate

Cat. No. B8538151
M. Wt: 224.23 g/mol
InChI Key: NHXQDJOGXUKNOX-UHFFFAOYSA-N
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Patent
US08119692B2

Procedure details

To a solution of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid in 30 mL methanol was added concentrated H2SO4 (300 mL) at room temperature and the resulting mixture was stirred for 16 h. The mixture was concentrated under reduced pressure and the residue treated with 30 mL water and the resulting mixture extracted with ethyl acetate (3×40 mL). The combined organic layers were washed with brine (2×20 mL) and dried over Na2SO4. The product was isolated by flash column chromatography eluting with 0% to 10% ethyl acetate/hexane gradient solvent to give 568 mg of the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[CH3:15].OS(O)(=O)=O.[CH3:21]O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([O:13][CH3:21])=[O:12])=[CH:4][C:3]=1[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with 30 mL water
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash column chromatography
WASH
Type
WASH
Details
eluting with 0% to 10% ethyl acetate/hexane gradient solvent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(CCC(=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 568 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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